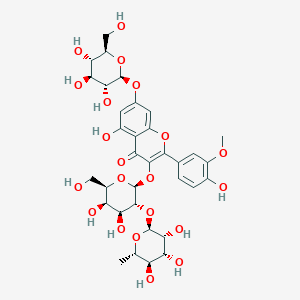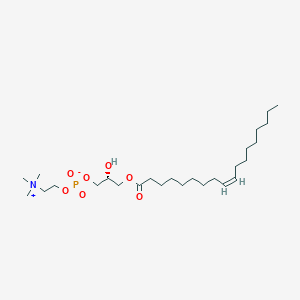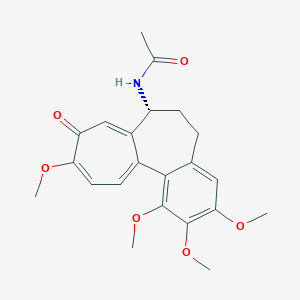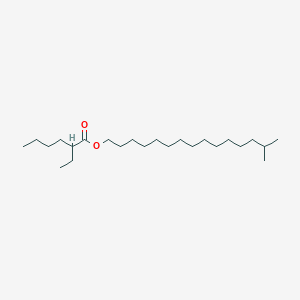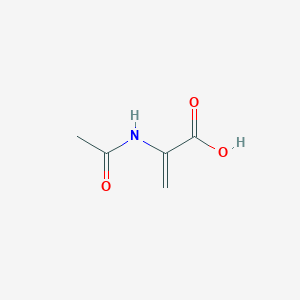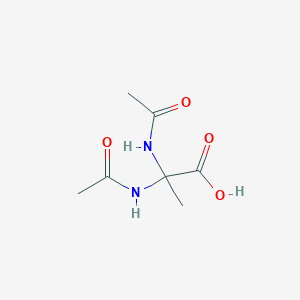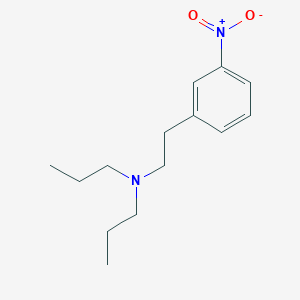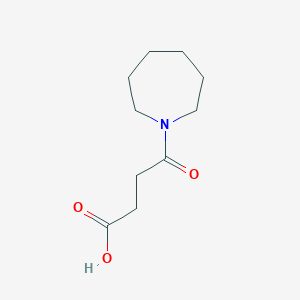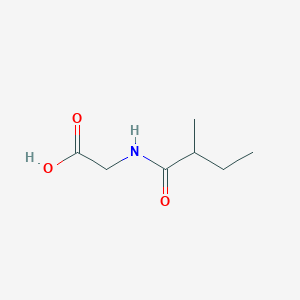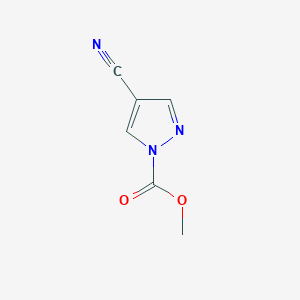
methyl 4-cyano-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-1H-pyrazole-1-carboxylate (MPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. MPC is a pyrazole derivative that is commonly used as a building block for the synthesis of various bioactive compounds.
Applications De Recherche Scientifique
Methyl 4-cyano-1H-pyrazole-1-carboxylate has been extensively used as a building block for the synthesis of various bioactive compounds, including antitumor, anti-inflammatory, and antimicrobial agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, methyl 4-cyano-1H-pyrazole-1-carboxylate has been used as a ligand for the preparation of metal complexes that exhibit interesting catalytic properties.
Mécanisme D'action
The mechanism of action of methyl 4-cyano-1H-pyrazole-1-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. methyl 4-cyano-1H-pyrazole-1-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
Methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. methyl 4-cyano-1H-pyrazole-1-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. In addition, methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-cyano-1H-pyrazole-1-carboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility as a building block for the synthesis of various bioactive compounds. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on methyl 4-cyano-1H-pyrazole-1-carboxylate. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a catalyst for various organic reactions. Additionally, the development of new synthetic methods for the preparation of methyl 4-cyano-1H-pyrazole-1-carboxylate and its derivatives could lead to the discovery of new bioactive compounds with improved properties.
Méthodes De Synthèse
Methyl 4-cyano-1H-pyrazole-1-carboxylate can be synthesized through a two-step process, starting from the reaction of ethyl acetoacetate with hydrazine hydrate to form 3,5-dimethylpyrazole-1-carboxylic acid hydrazide. This intermediate is then treated with ethyl chloroformate and potassium carbonate to obtain methyl 4-cyano-1H-pyrazole-1-carboxylate. The yield of methyl 4-cyano-1H-pyrazole-1-carboxylate synthesis is typically high, and the purity can be improved through recrystallization.
Propriétés
Numéro CAS |
149139-44-6 |
|---|---|
Nom du produit |
methyl 4-cyano-1H-pyrazole-1-carboxylate |
Formule moléculaire |
C6H5N3O2 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
methyl 4-cyanopyrazole-1-carboxylate |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)9-4-5(2-7)3-8-9/h3-4H,1H3 |
Clé InChI |
JTZGEDHYRIBKOX-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=C(C=N1)C#N |
SMILES canonique |
COC(=O)N1C=C(C=N1)C#N |
Synonymes |
1H-Pyrazole-1-carboxylicacid,4-cyano-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



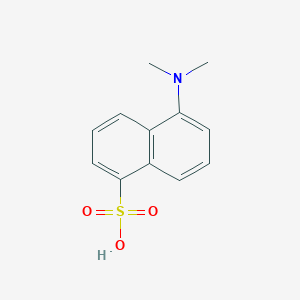
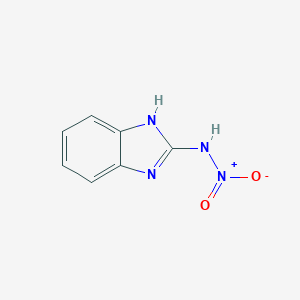
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
